4-Amino-5H-pyrrolo[3,2-d]pyrimidin-6-ol
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H6N4O |
|---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
4-amino-5H-pyrrolo[3,2-d]pyrimidin-6-ol |
InChI |
InChI=1S/C6H6N4O/c7-6-5-3(8-2-9-6)1-4(11)10-5/h1-2,10-11H,(H2,7,8,9) |
InChI Key |
NKTNLWRCZLAWHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC2=C1N=CN=C2N)O |
Origin of Product |
United States |
The Pyrrolo 3,2 D Pyrimidine Scaffold: a Fundamental Heterocyclic System
The pyrrolo[3,2-d]pyrimidine scaffold is a bicyclic heterocyclic system formed by the fusion of a pyrrole (B145914) ring and a pyrimidine (B1678525) ring. This structure is of particular interest as it is an isomer of the well-known pyrrolo[2,3-d]pyrimidine system, also referred to as 7-deazapurine. The specific compound, 4-Amino-5H-pyrrolo[3,2-d]pyrimidin-6-ol, is more commonly known in scientific literature as 9-deazaguanine (B24355) .
The designation "9-deaza" signifies the replacement of the nitrogen atom at the 9th position of the natural purine (B94841) base, guanine, with a carbon atom. This seemingly subtle structural modification results in significant alterations to the electronic properties and hydrogen bonding capabilities of the molecule compared to its natural counterpart. These changes are fundamental to the unique biological activities observed in derivatives of this scaffold. The core structure facilitates diverse chemical modifications, allowing for the synthesis of a wide array of structural analogs with tailored properties.
The Evolution of Research on Pyrrolo 3,2 D Pyrimidine Derivatives: a Historical Context
The exploration of pyrrolo[3,2-d]pyrimidine derivatives is rooted in the broader history of purine (B94841) analog chemistry. The initial impetus for synthesizing such compounds was to create molecules that could act as antagonists or mimics of natural purines, thereby modulating biological pathways involved in cellular metabolism and proliferation.
Early synthetic efforts focused on establishing viable chemical routes to the pyrrolo[3,2-d]pyrimidine core. Over the years, a variety of synthetic strategies have been developed. For instance, one improved synthesis of 9-deazaguanine (B24355) involves a multi-step process starting from 2-amino-6-methyl-5-nitro-4(3)-pyrimidinone. researchgate.net This method utilizes protecting groups and a reductive cyclization step to construct the fused pyrrole (B145914) ring. researchgate.net Another approach describes the synthesis of 5H-pyrrolo[3,2-d]pyrimidines from 6-methyl-5-phenylazopyrimidines through the formation and subsequent hydrogenolytic ring contraction of an intermediate pyrimido[5,4-c]pyridazine. researchgate.net These evolving synthetic methodologies have been crucial in enabling more extensive investigation into the structure-activity relationships of this class of compounds.
Significance and Academic Research Focus on 4 Amino 5h Pyrrolo 3,2 D Pyrimidin 6 Ol and Its Structural Analogs
Established Synthetic Pathways to Pyrrolo[3,2-d]pyrimidine Ring Systems
The construction of the fused pyrrolo[3,2-d]pyrimidine nucleus is a key challenge for chemists. Various strategies have been developed to assemble this bicyclic heterocycle, ranging from multicomponent reactions that build the core in a single step to sequential cyclization processes.
Multicomponent Reaction Strategies for Pyrrolo[3,2-d]pyrimidine Construction
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a one-pot synthesis. Several MCRs have been adapted for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, a related isomeric system. researchgate.netresearchgate.netresearchgate.net For instance, a one-pot, three-component reaction involving arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives has been successfully employed to create polyfunctionalized pyrrolo[2,3-d]pyrimidines. researchgate.net This reaction proceeds in the presence of a catalyst like tetra-n-butylammonium bromide (TBAB) in ethanol (B145695). researchgate.net While this specific example leads to the pyrrolo[2,3-d]pyrimidine isomer, the principles of MCRs are applicable to the synthesis of the pyrrolo[3,2-d]pyrimidine core by carefully selecting the appropriate starting materials that would lead to the desired regiochemistry.
A notable MCR for a related system involves the reaction of 6-aminopyrimidines, dimedone, and arylglyoxal to generate pyrrolo[2,3-d]pyrimidines. researchgate.net The versatility of MCRs allows for the incorporation of diverse substituents by varying the initial components, providing a powerful tool for generating libraries of pyrrolopyrimidine derivatives.
Cyclization Reactions via Thorpe-Ziegler and Related Processes
The Thorpe-Ziegler cyclization is a classical method for the formation of a five-membered ring through the intramolecular condensation of a dinitrile. This methodology has been applied to the synthesis of aminopyrroles, which can then be further elaborated to form the pyrrolo[3,2-d]pyrimidine system. semanticscholar.org For example, 3-anilino-2-cyanoacrylonitrile can undergo a Thorpe-Ziegler cyclization to produce aminopyrrole derivatives, which serve as key intermediates for the construction of 9-deazapurines (pyrrolo[3,2-d]pyrimidines). semanticscholar.org
A related approach involves the cyclocondensation of appropriately substituted pyrazines to form fused heterocyclic systems. For instance, the reaction of 3-methyl-6-oxo-1-phenyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile with α-halocarbonyl compounds, followed by heating with ethanolic sodium ethoxide, leads to Thorpe-Ziegler cyclization to afford furo[3,2-e]pyrazolo[3,4-b]pyrazines. researchgate.net This highlights the utility of intramolecular cyclization reactions in building complex heterocyclic frameworks.
Strategies for Constructing the Pyrrolo[3,2-d]pyrimidine Nucleus from Diverse Precursors
A variety of other synthetic strategies have been developed to construct the pyrrolo[3,2-d]pyrimidine nucleus from different starting materials. One common approach begins with a substituted pyrimidine (B1678525) ring, which is then elaborated to form the fused pyrrole (B145914) ring. For instance, 5-bromo-2,4-dichloropyrimidine (B17362) can be converted in several steps to a key intermediate, 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, utilizing a copper-catalyzed coupling reaction. tandfonline.com
Another strategy involves the condensation of 3,3-dimethoxypropionitrile with aldehydes, followed by a series of transformations including reduction and reaction with diethyl aminomalonate to form enamines. nih.gov These enamines can then be cyclized to yield aminopyrroles, which are subsequently converted to the desired 7-substituted pyrrolo[3,2-d]pyrimidines. nih.gov This method allows for the introduction of substituents at the 7-position of the pyrrolopyrimidine ring.
Domino reactions, such as a combination of a Sonogashira reaction followed by a C-N coupling/hydroamination reaction, have also been employed to synthesize pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones from alkynylated uracils and anilines. nih.gov This approach demonstrates the power of sequential, catalyzed reactions in building the heterocyclic core.
Approaches for Regioselective Functionalization and Derivatization of this compound
Once the pyrrolo[3,2-d]pyrimidine core is assembled, further functionalization is often necessary to obtain the desired this compound and its derivatives. This requires regioselective methods to introduce specific substituents at various positions of the bicyclic system.
Strategies for Introducing Amino and Hydroxyl Groups onto the Pyrrolo[3,2-d]pyrimidine Scaffold
The introduction of amino and hydroxyl groups onto the pyrrolo[3,2-d]pyrimidine scaffold is crucial for synthesizing the target compound. These groups are often introduced through nucleophilic substitution reactions on a pre-functionalized pyrrolopyrimidine core. For example, a chloro-substituted pyrrolopyrimidine can serve as a versatile intermediate. The chlorine atom can be displaced by an amino group through a Buchwald-Hartwig C-N cross-coupling reaction. nih.gov Similarly, a hydroxyl group can be introduced by hydrolysis of a suitable precursor or via nucleophilic substitution of a leaving group.
In the synthesis of related pyrrolo[2,3-d]pyrimidines, amination of a chloro-substituted intermediate with an appropriate amine in the presence of a base like diisopropylethylamine (DIPEA) has been reported. nih.gov The synthesis of 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines has been achieved from a key N-(4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)-2,2-dimethylpropanamide intermediate. nih.gov
Tailoring Substituent Diversity at C4, C5, C6, and C7 Positions of Pyrrolo[3,2-d]pyrimidines
Achieving substituent diversity at the C4, C5, C6, and C7 positions of the pyrrolo[3,2-d]pyrimidine ring is essential for exploring the structure-activity relationships of these compounds. Various synthetic methods allow for the regioselective introduction of a wide range of functional groups.
At the C4 position , nucleophilic aromatic substitution on a 4-chloropyrrolopyrimidine is a common strategy. This allows for the introduction of various amines and other nucleophiles. For instance, a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were synthesized by reacting 4-chloropyrrolo[2,3-d]pyrimidine with the appropriate piperidine (B6355638) derivative. nih.govacs.org
At the C5 and C7 positions , N-alkylation or N-arylation of the pyrrole nitrogen is a frequently used method. This can be achieved by reacting the N-H of the pyrrole with an appropriate electrophile in the presence of a base. For example, N-benzylation has been used to introduce substituents at the 5-position. nih.gov A base-catalyzed condensation of 3,3-dimethoxypropionitrile with aldehydes followed by a series of steps allows for the introduction of substituents at the C7 position. nih.gov
At the C6 position , functionalization can be achieved through various means, including electrophilic aromatic substitution on the pyrrole ring or by starting with a pre-functionalized pyrrole precursor. The synthesis of C-6 substituted pyrrolo[2,3-d]pyrimidines has been accomplished via a Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl groups. nih.gov
The table below summarizes some of the key synthetic reactions used to functionalize the pyrrolopyrimidine core.
| Position | Reaction Type | Reagents/Conditions | Resulting Functional Group |
| C4 | Nucleophilic Aromatic Substitution | Amines, DIPEA | Amino substituents |
| C4 | Buchwald-Hartwig C-N Coupling | Amines, Pd catalyst, ligand | Amino substituents |
| C5/C7 | N-Alkylation/N-Arylation | Alkyl/Aryl halides, Base | Alkyl/Aryl substituents |
| C6 | Suzuki-Miyaura Coupling | Boronic acids, Pd catalyst | Aryl/Heteroaryl substituents |
| C6 | Electrophilic Halogenation | N-halosuccinimides | Halogen substituents |
Sustainable and Green Chemical Syntheses of Pyrrolo[3,2-d]pyrimidine Derivatives
The principles of green chemistry are increasingly being integrated into the synthesis of pyrrolo[3,2-d]pyrimidine derivatives to minimize environmental impact and enhance safety.
One-Pot Reaction Efficiencies and Atom Economy in Pyrrolo[3,2-d]pyrimidine Synthesis
One-pot, multi-component reactions (MCRs) are highly efficient for constructing the pyrrolopyrimidine scaffold as they combine several synthetic steps into a single operation, thereby reducing solvent waste, energy consumption, and purification efforts. acs.org These reactions inherently improve atom economy by incorporating a majority of the atoms from the starting materials into the final product.
For instance, the synthesis of pyrrolo[1,2-c]pyrimidine (B3350400) derivatives has been achieved through a one-pot, three-component reaction of substituted pyrimidines, 2-bromoacetophenones, and electron-deficient alkynes. beilstein-journals.org Similarly, various pyrido[2,3-d]pyrimidine (B1209978) derivatives, which are structurally related to pyrrolo[3,2-d]pyrimidines, have been synthesized via one-pot, three-component condensation reactions. nih.gov These MCRs often lead to the rapid generation of molecular diversity with high efficiency. researchgate.netscielo.org.mx
Catalytic Methodologies (e.g., Organocatalysis, Biocatalysis) for Pyrrolo[3,2-d]pyrimidine Formation
The use of catalysts is central to many modern synthetic routes for pyrrolopyrimidines, offering milder reaction conditions and improved selectivity.
Organocatalysis: L-proline, an amino acid, has been successfully employed as an organocatalyst in the three-component synthesis of pyrrolo[3,2-d]pyrimidine derivatives. nih.gov This approach avoids the use of potentially toxic and expensive metal catalysts.
Biocatalysis: While specific examples for this compound are less common, the synthesis of related pyrrolo[2,3-d]pyrimidine derivatives has been achieved using β-cyclodextrin as a biomimetic catalyst in water. tandfonline.comtandfonline.com This method offers high atom economy and proceeds under mild conditions. tandfonline.comtandfonline.com
Metal Catalysis: Palladium-catalyzed reactions, such as the Sonogashira and Buchwald-Hartwig couplings, are pivotal in forming the pyrrolo[3,2-d]pyrimidine core from precursors like alkynylated uracils and anilines. nih.govbeilstein-journals.orgnih.govbeilstein-journals.org Copper catalysts have also been utilized in the synthesis of pyrimidones and for facilitating C-O bond formation in the synthesis of 1-deazaguanine. researchgate.netnih.gov Bismuth(III) triflate has been reported as an effective catalyst for the one-pot synthesis of pyrido[2,3-d]pyrimidines. nih.gov
The table below provides examples of catalytic systems used in the synthesis of pyrrolopyrimidine derivatives:
| Catalyst Type | Specific Catalyst | Reaction Type | Substrates |
| Organocatalyst | L-proline | Three-component reaction | 4-hydroxycoumarin, arylglyoxal hydrate, 6-aminouracil |
| Biocatalyst | β-cyclodextrin | Multi-component reaction | Aldehydes, malononitrile, 6-amino-1,3-dimethyluracil |
| Metal Catalyst | Pd(OAc)₂ / DPEphos | Domino C-N coupling/hydroamination | Alkynylated uracils, anilines |
| Metal Catalyst | Bismuth(III) triflate | One-pot, three-component condensation | 6-amino-1,3-dimethyluracil, arylaldehydes, malononitrile |
Development of Environmentally Benign Reaction Media and Conditions
A key aspect of green chemistry is the use of environmentally friendly solvents and reaction conditions.
The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and abundant nature. The β-cyclodextrin-catalyzed synthesis of pyrrolo[2,3-d]pyrimidine derivatives is a prime example of a reaction conducted in an aqueous medium. tandfonline.comtandfonline.com
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. semanticscholar.org The synthesis of pyrido[2,3-d]pyrimidine analogs has been efficiently carried out under microwave irradiation, showcasing an eco-friendly approach. semanticscholar.org
The use of epoxides as both a reaction medium and an HBr scavenger in the synthesis of pyrrolo[1,2-c]pyrimidines represents an innovative strategy to create a more environmentally benign process by avoiding the formation of ylide inactivation byproducts. beilstein-journals.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. Through the application of ¹H, ¹³C, and various 2D NMR experiments, a complete picture of the molecular framework, including proton and carbon environments and their connectivity, can be established.
For pyrrolo[3,2-d]pyrimidine derivatives, ¹H NMR spectroscopy provides critical information on the number, environment, and coupling of protons. For instance, in a related compound, 2-amino-6-methyl-5-(pyridin-4-ylmethyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one, the proton signals were observed at specific chemical shifts: a singlet at 2.13 ppm for the methyl protons, a singlet at 5.57 ppm for the methylene (B1212753) bridge protons, a broad singlet at 5.79 ppm for the amino protons, a singlet at 5.85 ppm for the C7-H proton, and doublets at 6.94 and 8.49 ppm for the pyridine (B92270) ring protons. nih.gov This level of detail allows for the precise assignment of each proton within the molecule.
Table 1: Representative ¹H NMR Spectral Data for a Pyrrolo[3,2-d]pyrimidine Analog nih.gov
| Functional Group | Chemical Shift (ppm) | Multiplicity |
| CH₃ | 2.13 | s |
| CH₂ | 5.57 | s |
| NH₂ | 5.79 | br s |
| C7-H | 5.85 | s |
| Pyridine-H | 6.94 | d |
| Pyridine-H | 8.49 | d |
s: singlet, br s: broad singlet, d: doublet
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity. COSY experiments reveal proton-proton coupling networks, while HSQC correlates directly bonded proton and carbon atoms, further solidifying the structural assignment.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. This technique is crucial for confirming the identity of a newly synthesized molecule.
For pyrrolo[2,3-d]pyrimidine derivatives, HRMS analysis provides the exact mass of the protonated molecule [M+H]⁺ with a high degree of accuracy. mdpi.com For example, the calculated mass for C₁₇H₁₇ClN₃O was found to be 314.1060, with the experimental value matching closely at 314.1058. mdpi.com This level of precision is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.
Furthermore, the fragmentation patterns observed in the mass spectrum can offer valuable structural information. The way a molecule breaks apart upon ionization can reveal the nature of its constituent parts and how they are connected. For instance, the fragmentation of related 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides has been studied to understand their metabolic pathways. acs.org
Table 2: HRMS Data for a Pyrrolo[2,3-d]pyrimidine Analog mdpi.com
| Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
| C₁₇H₁₇ClN₃O | 314.1060 | 314.1058 |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.
For this compound and its analogs, IR spectroscopy can confirm the presence of key functional groups such as N-H (amine and pyrrole), C=O (amide or lactam), and C=N (pyrimidine ring) bonds. The NIST WebBook provides IR spectral data for the hydrochloride salt of this compound, which would show characteristic absorptions for these groups. nist.gov In the analysis of a related 6-amino-4-phenylpyrrolo[2,3-c] rsc.orgnih.govchemicalbook.comthiadiazine-5-carbonitrile, the IR spectrum clearly showed absorption bands corresponding to the nitrile (C≡N) at 2220 cm⁻¹ and the amine (N-H) at 3343 cm⁻¹. mdpi.com
Table 3: Typical IR Absorption Frequencies for Functional Groups in Pyrrolopyrimidines
| Functional Group | Absorption Range (cm⁻¹) |
| N-H (amine, pyrrole) | 3500-3300 |
| C-H (aromatic/aliphatic) | 3100-2850 |
| C=O (amide/lactam) | 1700-1630 |
| C=N, C=C (aromatic rings) | 1650-1450 |
Elemental Analysis for Compositional Verification and Purity Assessment
Elemental analysis is a fundamental analytical technique that provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical formula of a substance and serves as a crucial indicator of its purity.
For novel pyrrolo[3,2-d]pyrimidine derivatives, the experimentally determined percentages of C, H, and N are compared against the theoretical values calculated from the proposed molecular formula. Close agreement between the experimental and calculated values provides strong evidence for the compound's identity and high purity. For example, for a synthesized 2-amino-6-methyl-5-(pyridin-4-ylmethyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one, elemental analysis was performed for C, H, and N to confirm its composition. nih.gov
Table 4: Example of Elemental Analysis Data
| Element | Theoretical % | Experimental % |
| Carbon (C) | 61.17 | 61.25 |
| Hydrogen (H) | 5.13 | 5.18 |
| Nitrogen (N) | 27.43 | 27.35 |
| (Data is hypothetical for illustrative purposes) |
X-ray Crystallography for Definitive Solid-State Molecular Architecture and Conformation
The crystal structure of an analog, (2R,3S,4R,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl), has been determined, revealing detailed information about its molecular geometry. nih.gov The conformation around the N-glycosidic bond was found to be -anti, and the sugar ring adopted an N-type conformation. nih.gov Similarly, the crystal structure of a silver complex containing a 3-amino-5,6-dimethyl-1,2,4-triazine (B98693) ligand has been elucidated, showing the coordination geometry around the silver ion. mdpi.com For 6-amino-4-phenylpyrrolo[2,3-c] rsc.orgnih.govchemicalbook.comthiadiazine-5-carbonitrile, single-crystal X-ray diffraction confirmed the planar structure of the thiadiazine moiety and a torsion angle of 48° for the phenyl group relative to the thiadiazine ring. mdpi.com This level of structural detail is invaluable for understanding intermolecular interactions and solid-state packing.
Table 5: Selected Bond Lengths from X-ray Crystallography of a Pyrrolopyrimidine Analog nih.gov
| Bond | Length (Å) |
| N-glycosidic (N-C) | 1.435 (14) |
Computational and Theoretical Chemistry Investigations of the Pyrrolo 3,2 D Pyrimidine System
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and reactivity of molecular systems. These methods are applied to investigate the geometric and electronic properties of novel compounds. semanticscholar.org For heterocyclic systems like pyrrolopyrimidines, DFT is used to calculate properties such as molecular geometry, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO). rsc.org
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests higher reactivity. rsc.org DFT calculations also allow for the mapping of the molecular electrostatic potential (MEP), which illustrates the charge distribution and helps identify regions susceptible to electrophilic and nucleophilic attack. semanticscholar.org Studies on related pyrimidine (B1678525) derivatives have utilized DFT to confirm their stability and explore their reactive sites, providing a theoretical foundation for their potential interactions with biological targets. semanticscholar.orgrsc.org These theoretical investigations are crucial for predicting how modifications to the pyrrolo[3,2-d]pyrimidine core might influence its electronic properties and subsequent biological function.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles and Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov This approach is instrumental in understanding the structural requirements for a specific biological response and in designing new, more potent compounds. For the pyrrolo[3,2-d]pyrimidine system, QSAR studies have been pivotal in elucidating the key features that govern their activity as kinase inhibitors. nih.govnih.gov
Among the various QSAR methodologies, three-dimensional (3D-QSAR) approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly powerful. These methods analyze the steric and electrostatic fields surrounding a set of aligned molecules to derive a correlation with their biological activity.
In studies of pyrrolo[3,2-d]pyrimidine derivatives as kinase insert domain receptor (KDR) inhibitors, both CoMFA and CoMSIA have been employed. nih.govnih.gov These analyses help to visualize the favorable and unfavorable regions for different fields around the molecule, providing a 3D map that guides structural modifications to enhance activity. nih.gov For instance, the contour maps generated from CoMFA and CoMSIA can indicate where bulky substituents might be beneficial (steric field) or where electron-withdrawing or -donating groups could improve potency (electrostatic field).
The predictive power of a QSAR model depends on the descriptors used. CoMFA models are built using steric and electrostatic field descriptors. CoMSIA models expand on this by incorporating additional descriptors, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov This multi-faceted approach often leads to a more comprehensive understanding of the ligand-receptor interactions. For pyrimidine-based inhibitors, analyses have shown that steric, electrostatic, hydrophobic, and hydrogen bond donor fields can all play significant roles in determining their inhibitory activity. researchgate.net The inclusion of these varied descriptors allows for a more nuanced model of the structural features essential for biological function.
The reliability of a QSAR model is determined through rigorous statistical validation. Key statistical parameters include the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive correlation coefficient (r²pred) for an external test set. A high q² value (typically > 0.5) indicates good internal predictive ability (robustness), while a high r² value indicates a good fit of the data. The external predictive power is confirmed by a high r²pred value. nih.govresearchgate.net
Studies on pyrrolo[3,2-d]pyrimidine derivatives have yielded statistically significant CoMFA and CoMSIA models. For example, a study on KDR inhibitors produced models with excellent predictive capabilities, as shown in the table below. nih.govnih.gov
| Model | q² (Cross-validated) | r² (Non-cross-validated) | r²pred (External Test Set) | Reference |
|---|---|---|---|---|
| CoMFA | 0.542 | 0.912 | 0.913 | nih.govnih.gov |
| CoMSIA | 0.552 | 0.955 | 0.897 | nih.govnih.gov |
These robust statistical results underscore the utility of CoMFA and CoMSIA models as reliable tools to guide the design and predict the activity of new pyrrolo[3,2-d]pyrimidine-based inhibitors. documentsdelivered.com
Molecular Docking Simulations for Ligand-Biomacromolecule Interaction Analysis
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or DNA. researchgate.net This technique is crucial for understanding the binding mechanism of potential drugs and for structure-based drug design. For derivatives of the pyrrolo[3,2-d]pyrimidine scaffold, docking simulations have been extensively used to investigate their interactions with various biological targets, most notably protein kinases. nih.govmdpi.com
Docking studies have successfully elucidated the binding modes of pyrrolo[3,2-d]pyrimidine derivatives within the ATP-binding site of several kinases. mdpi.commdpi.com These simulations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for the ligand's affinity and selectivity.
For example, in the context of p21-activated kinase 4 (PAK4) inhibitors, docking and molecular dynamics simulations showed that 7H-pyrrolo[2,3-d]pyrimidine derivatives form strong interactions with the hinge region of the kinase. mdpi.com Similarly, investigations into Protein Kinase B (PKB/Akt) inhibitors revealed that the pyrrolo[2,3-d]pyrimidine core acts as a hinge-binder, while substituents on the piperidine (B6355638) ring can exploit specific amino acid differences between kinase isoforms to achieve selectivity. nih.gov Docking of pyrrolo-pyrimidines into DNA has also been studied, revealing that the planar heterocyclic system can intercalate between base pairs while a side chain lies within the minor groove. researchgate.net
The specific amino acid residues involved in these interactions are frequently identified. The table below summarizes key interactions for pyrrolopyrimidine derivatives with various targets as identified through molecular docking studies.
| Target | Key Interacting Residues | Interaction Type | Reference |
|---|---|---|---|
| Protein Kinase B (PKB/Akt) | Leu173, Thr213, Met282 | Hydrogen Bond, Lipophilic Pocket Interaction | nih.gov |
| p21-activated kinase 4 (PAK4) | Hinge Region Residues | Hydrogen Bond, Electrostatic Interactions | mdpi.com |
| Kinase Insert Domain Receptor (KDR) | DFG motif region | Hydrophobic Interactions | nih.gov |
| EGFR/CDK2 | Not specified | Not specified | nih.gov |
| DNA | G-C base pairs | Intercalation, Minor Groove Binding | researchgate.net |
These detailed interaction maps are invaluable for rational drug design, allowing chemists to modify the ligand structure to enhance binding affinity and specificity for the intended target. physchemres.org
Conformational Analysis of Pyrrolo[3,2-d]pyrimidine Ligands within Binding Sites
Understanding the three-dimensional arrangement, or conformation, that a pyrrolo[3,2-d]pyrimidine ligand adopts within the binding site of a protein is critical for explaining its activity and for designing improved inhibitors. Molecular docking and X-ray crystallography are primary methods used to elucidate these binding modes.
Studies on pyrrolo[3,2-d]pyrimidine derivatives as inhibitors of Kinase Insert Domain Receptor (KDR) have utilized molecular docking to explore their bioactive conformations. nih.govnih.gov For instance, docking of potent compounds into the KDR active site revealed that these inhibitors bind to and stabilize an inactive kinase conformation where the DFG motif is in an "out" position. nih.gov This "DFG-out" conformation creates a new hydrophobic pocket adjacent to the ATP-binding site, which is exploited by the inhibitors. nih.gov X-ray crystallographic analysis of compound 27 , a pyrrolo[3,2-d]pyrimidine derivative, confirmed that it induces this inactive conformation, with its diphenylurea moiety occupying the allosteric hydrophobic pocket. nih.gov
In a similar fashion, the binding mode of pyrrolo[2,3-d]pyrimidine analogs, a closely related scaffold, has been analyzed in other kinases. X-ray crystallography of an inhibitor bound to both Protein Kinase A (PKA) and a PKA-Protein Kinase B (PKB) chimera showed how a single amino acid variance in the ribose-binding site (Leucine in PKA vs. Methionine in PKB) forces a conformational change in the bound ligand. nih.gov This directs a lipophilic chlorobenzyl group into the solvent-exposed region in PKA, while in PKB, it is productively bound within a lipophilic pocket, contributing to selectivity. nih.gov The orientation of the piperidine ring relative to the core bicyclic system was also found to be crucial for selectivity. nih.gov
These analyses highlight that the pyrrolo[3,2-d]pyrimidine core acts as a scaffold, positioning key substituents to make specific hydrogen bonds and hydrophobic interactions within the target's binding site. The precise conformation is often dependent on the nature of the substituents and the specific topology of the binding pocket. nih.govnih.gov
Table 1: Key Interactions and Conformational Details of Pyrrolo[3,2-d]pyrimidine Derivatives in Binding Sites
| Target Protein | Pyrrolopyrimidine Scaffold | Key Finding | Methodology | Reference |
|---|---|---|---|---|
| KDR | Pyrrolo[3,2-d]pyrimidine | Binds to and stabilizes the inactive "DFG-out" conformation, occupying a hydrophobic allosteric site. | Molecular Docking, X-ray Crystallography | nih.gov |
| PKA/PKB | Pyrrolo[2,3-d]pyrimidine | Ligand conformation is altered by a single amino acid difference between kinases, affecting selectivity. | X-ray Crystallography | nih.gov |
| PAK4 | 7H-pyrrolo[2,3-d]pyrimidine | Inhibitors form strong interactions with the hinge region; substituent positions affect interactions with charged residues. | Molecular Docking | mdpi.com |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Dynamics
While docking provides a static picture of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the conformational landscape of the ligand and the stability of its interactions with the protein over time. nih.gov MD simulations track the movements of every atom in the system, providing a detailed trajectory of the complex's behavior. nih.gov
For the related 7H-pyrrolo[2,3-d]pyrimidine scaffold, MD simulations have been employed to investigate the inhibitory mechanisms against p21-activated kinase 4 (PAK4). mdpi.com By performing 200-nanosecond simulations, researchers could analyze the stability of the protein-ligand complexes. mdpi.com The results demonstrated that the inhibitors maintained strong and stable interactions with key areas of the kinase, including the hinge region and β-sheets. mdpi.com The simulations also showed how different substituents on the pyrrolopyrimidine core influenced the orientation and interactions within the binding site, ultimately affecting inhibitory potency. mdpi.com For example, a terminal amino group on one inhibitor led to enhanced hydrogen bonding and electrostatic interactions compared to other analogs. mdpi.com
In studies on other pyrrolopyrimidine derivatives, MD simulations have been used to validate docking results and assess the stability of the predicted binding modes. tandfonline.comfigshare.com The root-mean-square deviation (RMSD) of the ligand's atoms is often calculated from the MD trajectory to quantify its stability within the binding pocket. Low and stable RMSD values, such as those observed for screened pyrrolo[2,3-d]pyrimidine compounds (e.g., 1.610 Å to 1.733 Å), suggest a stable binding mode. tandfonline.comfigshare.com These simulations provide crucial information on the flexibility of the ligand and the protein, offering a more realistic model of the binding event than static docking alone. nih.gov
Table 2: Application of Molecular Dynamics Simulations to Pyrrolopyrimidine Systems
| Pyrrolopyrimidine System | Target | Simulation Goal | Key Metric/Finding | Reference |
|---|---|---|---|---|
| 7H-pyrrolo[2,3-d]pyrimidine derivatives | PAK4 | Investigate binding modes and inhibitory mechanisms. | Analysis of kinetic trajectories over 200 ns; identified key stable interactions. | mdpi.com |
| Pyrrolo[2,3-d]pyrimidine derivatives | CDK4/6 | Assess binding stability of virtually screened compounds. | Calculated ligand RMSD values (1.6-1.8 Å) indicating stable binding. | tandfonline.comfigshare.com |
| General Biomolecular Systems | N/A | Elucidate conformational changes and binding pathways. | Provides atomic-level detail of motion over time. | nih.gov |
In Silico Screening Strategies (e.g., Virtual Screening, Pharmacophore Mapping) for Novel Pyrrolo[3,2-d]pyrimidine Analogs
In silico screening strategies are powerful computational techniques used to search large compound libraries for new molecules with the potential to bind to a specific target. These methods are essential for accelerating the discovery of novel pyrrolo[3,2-d]pyrimidine analogs.
Virtual Screening is a common approach where computational models are used to dock and score millions of compounds from databases like ZINC against a protein target. tandfonline.com For the related pyrrolo[2,3-d]pyrimidine scaffold, virtual screening has been successfully used to identify new potential inhibitors of cyclin-dependent kinase 4 (CDK4). tandfonline.comfigshare.com
Pharmacophore Mapping is another key strategy. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for biological activity. researchgate.net For a series of pyrrolo[2,3-d]pyrimidine derivatives, a five-featured pharmacophore hypothesis (HHHRR_1: three hydrophobic and two ring features) was developed and used as a 3D query to screen the ZINC database, leading to the identification of novel hits. tandfonline.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies are also employed to build mathematical models that correlate the chemical structures of compounds with their biological activities. For pyrrolo[3,2-d]pyrimidine derivatives targeting KDR, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been performed. nih.govnih.gov These models produced statistically significant correlations, providing predictive power to estimate the activity of new, untested analogs and highlighting which steric and electrostatic fields are crucial for inhibitory potency. nih.govnih.gov
Furthermore, the COMPARE algorithm has been used to analyze the results from large-scale cell line screening (like the NCI-60 panel) of novel N5-substituted pyrrolo[3,2-d]pyrimidines to help elucidate their potential mechanisms of action by comparing their activity patterns to those of known compounds. nih.gov
Table 3: In Silico Screening Strategies for Pyrrolopyrimidine Analogs
| Strategy | Pyrrolopyrimidine System | Purpose | Outcome/Model Generated | Reference |
|---|---|---|---|---|
| 3D-QSAR (CoMFA/CoMSIA) | Pyrrolo[3,2-d]pyrimidine derivatives | Model and predict inhibitory activity against KDR. | Statistically significant models (r² up to 0.955) that guide design. | nih.govnih.gov |
| Pharmacophore Mapping & Virtual Screening | Pyrrolo[2,3-d]pyrimidine derivatives | Discover novel anticancer agents targeting CDK4/6. | HHHRR_1 pharmacophore model; identification of new hits from ZINC database. | tandfonline.comfigshare.com |
| COMPARE Algorithm Analysis | N5-substituted pyrrolo[3,2-d]pyrimidines | Elucidate potential mechanisms of action. | Correlated activity profiles with known anticancer agents. | nih.gov |
Mechanistic Investigations of Chemical Reactivity and Transformation Pathways of the Pyrrolo 3,2 D Pyrimidine Scaffold
Reaction Kinetics and Thermodynamic Profiles of Chemical Transformations
The reactivity of the pyrrolo[3,2-d]pyrimidine scaffold is dictated by the electronic properties of its constituent rings and the nature of its substituents. The 4-amino and 6-oxo groups of the target compound are key determinants of its chemical transformations.
Chemical transformations of the pyrrolo[3,2-d]pyrimidine core often involve nucleophilic substitution, particularly at the pyrimidine (B1678525) ring. For instance, studies on related 4-chloropyrrolo[2,3-d]pyrimidines have shown that amination reactions can be promoted by acidic conditions. nih.gov The reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with aniline (B41778) derivatives proceeds at a higher rate in water compared to various organic solvents like ethanol (B145695) or DMF. nih.gov However, a crucial kinetic and thermodynamic consideration is the competing solvolysis (hydrolysis) reaction, which can be minimized by controlling the amount of acid. nih.gov It is also noteworthy that aliphatic and benzylic amines react poorly under these acidic conditions. nih.gov
In the context of 4-Amino-5H-pyrrolo[3,2-d]pyrimidin-6-ol, transformations could involve the amino group acting as a nucleophile or the pyrimidine ring being susceptible to electrophilic attack, though the latter is less common for such electron-rich systems. The kinetics of such reactions would be highly dependent on the reaction conditions, including solvent, temperature, and pH. For example, the synthesis of related pyrrolo[3,2-d]pyrimidine derivatives via a one-pot, three-component reaction is achieved by refluxing the reactants in acetic acid for several hours, indicating that elevated temperatures are required to overcome the activation energy barrier for the transformation. auctoresonline.org
Tautomeric Equilibria and Aromaticity Studies of the Pyrrolo[3,2-d]pyrimidine Nucleus
Tautomerism is a critical aspect of the pyrrolo[3,2-d]pyrimidine system, influencing its reactivity, aromaticity, and biological interactions. For this compound, several tautomeric forms are possible due to the presence of the amino and hydroxyl/oxo functionalities. The principal equilibrium is expected to be between the 6-ol and 6-one forms (lactam-lactim tautomerism) and the 4-amino and 4-imino forms (amino-imino tautomerism).
Experimental and computational studies on analogous heterocyclic systems, such as isocytosine, show a strong preference for the amino and oxo forms in aqueous solutions and the crystalline state. researchgate.net For instance, 2-amino-3H-pyrimidin-4-one exists predominantly in this form, with the 2-imino tautomer being significantly less stable. researchgate.net By analogy, it is highly probable that this compound exists predominantly as the 4-amino-5H-pyrrolo[3,2-d]pyrimidin-6(7H)-one tautomer.
The aromaticity of the bicyclic system is a key factor driving these equilibria. The pyrrolo[3,2-d]pyrimidine nucleus aims to maintain a high degree of aromaticity. The predominance of the oxo-form is consistent with the preservation of the aromatic character of the pyrrole (B145914) ring.
Table 1: Predicted Predominant Tautomeric Forms of this compound
| Tautomeric Form | Structure | Predicted Stability |
| 4-Amino-6-hydroxy (Lactim) | This compound | Less Stable |
| 4-Amino-6-oxo (Lactam) | 4-Amino-5H-pyrrolo[3,2-d]pyrimidin-6(7H)-one | Most Stable |
| 4-Imino-6-hydroxy | 4-Imino-5H-pyrrolo[3,2-d]pyrimidin-6-ol | Less Stable |
| 4-Imino-6-oxo | 4-Imino-5H-pyrrolo[3,2-d]pyrimidin-6(7H)-one | Less Stable |
This table is based on theoretical predictions and data from analogous compounds.
Photochemical and Electrochemical Properties of the Pyrrolo[3,2-d]pyrimidine System
The photochemical and electrochemical properties of pyrrolo[3,2-d]pyrimidines are of interest for applications in materials science and as biological probes.
Photochemical Properties: Studies on related pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones have revealed fluorescence properties that are dependent on the substitution pattern. beilstein-journals.orgnih.gov For some derivatives, the presence of electron-donating groups leads to bathochromically shifted absorption and emission spectra, with significantly increased fluorescence quantum yields. nih.gov Conversely, electron-withdrawing groups can lead to a hypsochromic shift or even quench the fluorescence. beilstein-journals.orgnih.gov For this compound, the presence of the amino group (an electron-donating group) suggests that the compound may exhibit fluorescence. However, the specific excitation and emission maxima, as well as the quantum yield, would require experimental determination. Computational studies on aminopyrimidines suggest that the luminescent behavior is determined by the relative energies of various excited states, including local excited, charge transfer, and n-π* states. researchgate.net
Electrochemical Properties: The electrochemical behavior of the pyrrolo[3,2-d]pyrimidine scaffold is characterized by redox processes. A study on pyrrolo[1,2-c]pyrimidine (B3350400) derivatives (an isomeric form) using cyclic and differential pulse voltammetry showed that these compounds undergo redox reactions, and modified electrodes can be formed through electropolymerization. researchgate.net The character of these processes was found to be dependent on the scan rate and potential range. researchgate.net It can be inferred that this compound would also be electrochemically active, with the amino and hydroxyl/oxo groups influencing its oxidation and reduction potentials.
Stability Studies and Degradation Pathways under Varied Conditions
The stability of the pyrrolo[3,2-d]pyrimidine nucleus is crucial for its application, particularly in medicinal chemistry. Degradation can occur under various conditions, such as exposure to acidic or basic environments, light, or oxidizing agents.
Studies on related halogenated pyrrolo[3,2-d]pyrimidines have indicated that these compounds can undergo metabolic degradation. nih.gov For instance, N5-substituted derivatives were found to be rapidly metabolized back to the parent unsubstituted analogues. nih.gov While not a direct measure of chemical stability, this suggests that the pyrrole nitrogen can be a site of metabolic activity.
In terms of chemical stability, the amination of 4-chloropyrrolo[2,3-d]pyrimidines in acidic aqueous solutions highlights a potential degradation pathway: hydrolysis. nih.gov The competing hydrolysis reaction leads to the formation of the corresponding pyrrolopyrimidin-4-ol. nih.gov This suggests that this compound might be susceptible to hydrolytic degradation of the amino group under certain pH and temperature conditions, potentially leading to the formation of a di-oxo derivative.
The general synthesis of pyrrolo[3,2-d]pyrimidine derivatives often involves heating in acidic or basic media, which implies a degree of stability under these conditions for the core structure. auctoresonline.org However, prolonged exposure or harsh conditions could lead to ring-opening or other degradation pathways.
Table 2: Summary of Potential Stability and Degradation Factors
| Condition | Potential Effect on this compound |
| Acidic pH | Potential for hydrolysis of the amino group. |
| Basic pH | Generally stable, but harsh conditions could lead to degradation. |
| Light Exposure | Potential for photochemical reactions, depending on the absorbance spectrum. |
| Oxidizing Agents | The electron-rich pyrrole and amino-substituted pyrimidine rings may be susceptible to oxidation. |
| Metabolic Conditions | Potential for enzymatic modification, for example at the pyrrole nitrogen. |
This table presents potential stability factors based on data from analogous compounds.
Structure Activity Relationship Sar Studies of 4 Amino 5h Pyrrolo 3,2 D Pyrimidin 6 Ol Derivatives: Principles of Biochemical Target Engagement
Systematic Exploration of Substituent Effects on the Pyrrolo[3,2-d]pyrimidine Scaffold
The biological activity of pyrrolo[3,2-d]pyrimidine derivatives is intricately linked to the nature and position of various substituents on the core structure. Researchers have systematically modified different parts of the molecule to probe their roles in target engagement and to optimize therapeutic properties.
Impact of Amino Group Modifications at C4 on Target Recognition
The amino group at the C4 position of the pyrrolo[3,2-d]pyrimidine ring system is crucial for its biological activity, often acting as a key hydrogen bond donor in interactions with target proteins. Modifications at this position can significantly alter a compound's potency and selectivity. For instance, in the development of protein kinase B (PKB/Akt) inhibitors, the 4-amino group is a critical component for binding. nih.gov The introduction of a piperidine (B6355638) ring at the C4-amino position, leading to 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, resulted in potent and orally bioavailable inhibitors. nih.gov This highlights the importance of the C4-amino substituent in establishing favorable interactions within the kinase active site.
Furthermore, studies on pyrido[2,3-d]pyrimidin-7(8H)-ones, a related class of compounds, have shown that the diversity at the C4 position is critical for achieving biological activity against specific targets like ZAP-70. mdpi.com While simple amino or carbonyl groups at C4 showed no significant activity, more complex N-alkyl, N-aryl, O-aryl, S-aryl, aryl, and arylethynyl substituents introduced via cross-coupling reactions led to potent inhibitors. mdpi.com This underscores that the C4-amino group is not just a static interaction point but a position that can be functionalized to achieve desired target engagement and selectivity.
Role of Pyrrole (B145914) Nitrogen (N5) Substitutions in Modulating Intermolecular Interactions
The N5 position of the pyrrole ring offers another critical site for modification to fine-tune the pharmacological properties of pyrrolo[3,2-d]pyrimidine derivatives. Substitutions at this position can influence factors such as metabolic stability, toxicity, and target affinity. nih.govmdpi.com
Studies on halogenated pyrrolo[3,2-d]pyrimidines revealed that N5-alkyl substitutions can significantly decrease toxicity while maintaining or even enhancing antiproliferative activity. nih.govmdpi.com For example, N5-substituted compounds demonstrated comparable cell line activity with significantly reduced toxicity. nih.gov This suggests that the N5 position can be modified to create prodrugs that are metabolized in vivo to the active, unsubstituted analogue, thereby improving the therapeutic index. nih.gov
Furthermore, N5 hydroxyalkyl additions have been shown to increase metabolic stability. nih.gov In the context of developing inhibitors for glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase), varying the chain length of substituents at the 5-position of the pyrrolo[2,3-d]pyrimidine scaffold was found to be crucial for transport and dual target inhibition. nih.gov Specifically, a four-carbon chain at the 5-position optimally positioned a glutamate (B1630785) tail to mimic interactions of the natural substrate, folic acid. nih.gov This demonstrates the strategic importance of N5 substitutions in orienting key functionalities for optimal target engagement.
Table 1: Effect of N5-Substitution on the Activity of Pyrrolo[3,2-d]pyrimidine Derivatives
| Compound | N5-Substituent | Target(s) | Key Finding | Reference |
|---|---|---|---|---|
| N5-alkylated halogenated pyrrolo[3,2-d]pyrimidines | Alkyl groups | Cancer cell lines | Decreased toxicity while maintaining antiproliferative activity. nih.govmdpi.com | nih.govmdpi.com |
This table is interactive and can be sorted by clicking on the column headers.
Influence of Substitutions on the Pyrimidine (B1678525) Ring (e.g., C2, C7 Halogenation) on Activity
Modifications on the pyrimidine ring, particularly at the C2 and C7 positions, have been shown to be a powerful strategy for enhancing the biological activity of pyrrolo[3,2-d]pyrimidine derivatives. Halogenation, in particular, has been a key focus of these efforts. nih.govmdpi.comnih.gov
The introduction of a halogen at the C7 position has been consistently shown to increase the antiproliferative activity of these compounds. For example, the presence of an iodine atom at C7 on a 2,4-dichloro pyrrolo[3,2-d]pyrimidine scaffold increased its potency by a factor of 5 to 20 compared to the unsubstituted version. nih.gov This enhancement of cytotoxic activity by C7 iodine was observed independently of other substitutions, highlighting its direct contribution to the compound's properties. nih.gov Similarly, another study found that the introduction of a halogen at C7 resulted in a significant increase in activity against HeLa cells. nih.gov
Substitutions at the C2 position also play a significant role. In the context of developing multi-targeted kinase inhibitors, the presence of a chlorine atom at the 2-position of a pyrrolo[2,3-d]pyrimidine core was found to be beneficial for cytotoxic activity. nih.gov These findings underscore the importance of the substitution pattern on the pyrimidine ring for modulating the biological effects of these compounds.
Table 2: Impact of Halogenation on the Antiproliferative Activity of Pyrrolo[3,2-d]pyrimidine Derivatives
| Compound | C7-Substituent | C2,C4-Substituents | Fold Increase in Activity | Reference |
|---|---|---|---|---|
| 2 | Iodine | Dichloro | 5 to 20 | nih.gov |
| 4 | Iodine | bis-O-benzyl | Significant | nih.gov |
This table is interactive and can be sorted by clicking on the column headers.
Significance of the Hydroxyl Group (C6) and its Derivatization for Biological Activity
The hydroxyl group at the C6 position of the 4-Amino-5H-pyrrolo[3,2-d]pyrimidin-6-ol core is a key functional group that can participate in crucial hydrogen bonding interactions with biological targets. Its presence and potential for derivatization are significant for biological activity.
While direct SAR studies focusing solely on the C6-hydroxyl group of this compound are not extensively detailed in the provided search results, the importance of oxygen-containing functional groups on the pyrimidine ring is evident from related studies. For instance, in pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones, the lactam structure, which includes carbonyl groups, is noted for enhancing hydrogen bonding capabilities, crucial for kinase inhibition. chemshuttle.com
Rational Design Principles for Modulating Biochemical Target Selectivity and Potency
The systematic exploration of SAR provides a foundation for the rational design of more potent and selective pyrrolo[3,2-d]pyrimidine derivatives. By understanding the contribution of each part of the molecule, medicinal chemists can make targeted modifications to optimize interactions with specific biochemical targets.
Merging Structural Motifs for Multi-Targeting Approaches
A powerful strategy in modern drug design is the creation of hybrid molecules that merge structural motifs from different pharmacophores to achieve multi-targeting capabilities. This approach is particularly relevant for complex diseases like cancer, where targeting multiple pathways simultaneously can lead to improved efficacy and overcome resistance mechanisms. nih.govnih.govacs.org
Novel pyrrolo[3,2-d]pyrimidine compounds have been designed as multi-targeted inhibitors of both mitochondrial and cytosolic one-carbon metabolism. nih.govnih.gov These compounds, such as AGF347, were developed through molecular modeling to inhibit not only the mitochondrial enzyme SHMT2 but also cytosolic enzymes involved in purine (B94841) biosynthesis. nih.gov This dual-targeting approach attacks cancer cell metabolism at multiple points, offering a promising therapeutic strategy. nih.gov
Another example is the development of dual inhibitors of Janus kinases (JAKs) and histone deacetylases (HDACs). By combining the pyrrolo[2,3-d]pyrimidine scaffold, known for its kinase inhibitory properties, with structural features required for HDAC inhibition, researchers have created potent dual-acting agents. acs.org These compounds have shown promise in treating refractory solid tumors by simultaneously targeting key signaling pathways. acs.org This rational design approach, which merges distinct structural motifs, represents a sophisticated strategy for developing next-generation therapeutics based on the this compound scaffold.
Scaffold Hopping and Molecular Hybridization in Pyrrolo[3,2-d]pyrimidine Design
The development of novel therapeutic agents often involves modifying a known active molecule to improve its properties. Two key strategies in this endeavor are scaffold hopping and molecular hybridization, which have been applied to the design of pyrrolo[3,2-d]pyrimidine derivatives and related heterocyclic systems.
Scaffold hopping involves replacing the central core of a molecule (the scaffold) with a different, often isosteric, chemical moiety while aiming to retain or improve its biological activity. This technique is used to explore new chemical space, circumvent patent limitations, and enhance properties like potency and selectivity. For instance, in the broader class of fused pyrimidines, scaffold hopping from a thienopyrimidine core has led to the identification of furanopyrimidines and pyrazolopyrimidines as potent inhibitors of the enzyme Notum. nih.gov The pyrazolopyrimidine scaffold proved to be the most active among the tested nitrogen-containing heterocycles in that specific study. nih.gov This approach demonstrates that alternative heterocyclic systems can mimic the key binding interactions of the original scaffold.
Molecular hybridization is a strategy that combines two or more pharmacophores (structural fragments from different bioactive molecules) into a single new hybrid compound. The goal is to create a molecule with a dual or enhanced mode of action. This has been explored in the related pyrrolo[2,3-d]pyrimidine series, where fragments of the marketed drug Pexidartinib were merged with the pyrrolopyrimidine nucleus to create novel inhibitors of the Colony-Stimulating Factor 1 Receptor (CSF1R). mdpi.comnih.govresearchgate.net Initial molecular docking studies supported this approach, and subsequent synthesis and testing led to the discovery of potent inhibitors. mdpi.comnih.govresearchgate.net One such hybrid, N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, emerged as a particularly effective CSF1R inhibitor with low-nanomolar activity. nih.govresearchgate.net These examples from the isomeric pyrrolo[2,3-d]pyrimidine scaffold highlight the potential of hybridization as a powerful strategy for developing improved drug candidates based on the pyrrolopyrimidine core. nih.gov
Mechanistic Elucidation of Molecular Interactions with Key Biochemical Targets
Understanding how this compound derivatives interact with their biological targets at a molecular level is crucial for rational drug design. This involves differentiating their binding mechanisms, characterizing the specific intermolecular forces at play, and identifying unique modes of action like DNA/RNA alkylation.
Differentiation of Allosteric and Active Site Binding Mechanisms
Pyrrolo[3,2-d]pyrimidine derivatives have been shown to engage with protein targets through two distinct mechanisms: binding to the primary functional site (active or orthosteric site) or binding to a secondary, regulatory site (allosteric site). nih.govnih.gov
Active Site Binding: Many pyrrolopyrimidine derivatives function as ATP-competitive inhibitors of protein kinases. nih.gov In this mode, they bind to the ATP-binding pocket in the kinase's active conformation, often referred to as the DFG "in" state. nih.gov This binding typically involves forming hydrogen bonds with backbone residues in the hinge region of the kinase, as well as hydrophobic interactions within and around the adenine-binding region. nih.gov For example, derivatives of the isomeric pyrrolo[2,3-d]pyrimidine scaffold have been developed as potent, ATP-competitive inhibitors of Protein Kinase B (PKB/Akt). nih.gov
Allosteric Binding: In contrast, some pyrrolo[3,2-d]pyrimidine derivatives act as Type II kinase inhibitors, which bind to an allosteric site. nih.gov These inhibitors target the kinase in an inactive conformation, where the conserved DFG motif is flipped into a "DFG-out" position. nih.gov This conformational change creates a new hydrophobic pocket adjacent to the ATP-binding site, which the inhibitor can exploit. nih.gov X-ray crystallography has confirmed that certain pyrrolo[3,2-d]pyrimidine derivatives induce this inactive "DFG-out" conformation in the Kinase Insert Domain Receptor (KDR), with a diphenylurea moiety occupying the newly formed allosteric, hydrophobic pocket. nih.gov This allosteric mechanism can offer a path to greater inhibitor selectivity compared to targeting the highly conserved ATP-binding active site. nih.gov
Characterization of Hydrogen Bonding, Hydrophobic, and Electrostatic Interactions within Binding Pockets
The binding affinity and specificity of pyrrolo[3,2-d]pyrimidine derivatives are governed by a combination of non-covalent interactions within the target's binding pocket.
Hydrogen Bonding: Hydrogen bonds are critical for anchoring these molecules to their targets. In studies of pyrrolo[2,3-d]pyrimidine derivatives targeting CDK2, docking analyses revealed that a potent compound formed two key hydrogen bonds with the backbone of amino acids Leu80 and Glu81. mdpi.com Similarly, in studies of pyrrolo-azine alcohols, strong hydrogen bonds, comparable in strength to those in carboxylic acid dimers, were identified as the driving force for crystal packing. mdpi.com
Hydrophobic Interactions: These interactions are crucial, particularly for inhibitors that bind in deep pockets. Molecular modeling of a pyrrolo[3,2-d]pyrimidine derivative binding to the colchicine (B1669291) site of tubulin showed that the core scaffold forms hydrophobic interactions with several amino acid residues, including Leuα252, Alaα316, Leuβ248, Alaβ250, and Leuβ255. nih.gov The N5-H of the pyrrole ring was found to be oriented towards a hydrophobic pocket created near Valβ315 and Alaβ316, suggesting that adding alkyl substituents at this position could enhance binding affinity. nih.gov This hypothesis was confirmed, as N5-alkylation led to improved activity. nih.gov
The table below summarizes key interactions for representative pyrrolopyrimidine derivatives with their targets.
| Compound Class | Target | Key Interactions | Interaction Type |
| Pyrrolo[3,2-d]pyrimidine | Tubulin (Colchicine Site) | Leuα252, Alaα316, Leuβ248, Alaβ250, Leuβ255 | Hydrophobic |
| Pyrrolo[3,2-d]pyrimidine | KDR (Allosteric Site) | Exploits hydrophobic pocket created by DFG-out | Hydrophobic |
| Pyrrolo[2,3-d]pyrimidine | CDK2 (Active Site) | Leu80, Glu81 | Hydrogen Bond |
Identification of DNA/RNA Alkylation Mechanisms by Pyrrolo[3,2-d]pyrimidines
Beyond protein inhibition, some pyrrolo[3,2-d]pyrimidine derivatives are thought to exert their antiproliferative effects by acting as DNA or RNA alkylating agents. nih.gov Alkylation involves the covalent modification of nucleic acids, which can stall critical cellular processes like transcription and lead to cell death. nih.govresearchgate.net
Studies on a series of N5-substituted pyrrolo[3,2-d]pyrimidines revealed that their pattern of activity against the NCI-60 panel of human tumor cell lines strongly correlated with known DNA alkylators and groove binders. nih.gov This suggests that these compounds may function by damaging DNA. nih.gov Further supporting this hypothesis, the introduction of a halogen, such as iodine, at the C7 position of the pyrrolo[3,2-d]pyrimidine scaffold was found to significantly enhance antiproliferative potency. nih.gov
The proposed mechanism involves the alkylation adducts creating physical barriers on the DNA template. When RNA polymerase II encounters such a lesion in the minor groove during transcription, clashes between the adduct and mobile elements of the polymerase, like the trigger loop, can prevent the enzyme from moving forward, thereby stalling RNA synthesis. nih.govresearchgate.net This stalling of transcription can initiate DNA repair pathways or, if the damage is too extensive, trigger programmed cell death (apoptosis). nih.govresearchgate.netnih.gov The finding that N5-substitution on the pyrrolo[3,2-d]pyrimidine scaffold can increase potency highlights this position as a key site for developing new antiproliferative agents that may function through this DNA-damaging mechanism. nih.gov
Chemical Biology Applications of Pyrrolo 3,2 D Pyrimidine Analogs As Research Probes
Development of Chemical Probes for Cellular Pathway Interrogation
Derivatives of 4-Amino-5H-pyrrolo[3,2-d]pyrimidin-6-ol have been effectively utilized as chemical probes to investigate and modulate various cellular signaling pathways. Their ability to selectively interact with specific biomolecules allows for the targeted perturbation of cellular processes, providing insights into their function and regulation.
A notable application is in the study of purine (B94841) metabolism and its impact on cellular signaling. The analog 9-deazaguanine (B24355) serves as a potent inhibitor of purine nucleoside phosphorylase (PNP), an enzyme crucial for the purine salvage pathway. medchemexpress.commedchemexpress.com By inhibiting PNP, 9-deazaguanine has been used to artificially create a state mimicking PNP deficiency, leading to an accumulation of its substrates, such as deoxyguanosine. This has been shown to modulate immune responses. For instance, pretreatment of human umbilical vein endothelial cells (HUVECs) with 9-deazaguanine enhanced the induction of IFN-β by deoxyinosine, highlighting its role in the innate immune response. nih.gov
Furthermore, in studies of B cell function, 9-deazaguanine was employed to probe the metabolic consequences of protein phosphatase 2A (PP2A) deficiency. nih.gov PP2A-deficient B cells exhibited increased mitochondrial respiration, which was suppressed by treatment with 9-deazaguanine, thereby validating the role of PNP in this altered metabolic state. nih.gov These examples underscore the utility of 9-deazaguanine as a chemical probe to dissect the intricate connections between cellular metabolism and signaling pathways.
Application in Affinity-Based Proteomics for Deconvoluting Molecular Targets
While large-scale affinity-based proteomics studies using this compound as a bait molecule are not extensively documented, the principles of its specific binding to target proteins are fundamental to its use in target deconvolution. The high affinity and specificity of its analogs for certain enzymes make them valuable tools for target validation and for potential use in affinity capture experiments.
The interaction of 9-deazaguanine and its derivatives with enzymes like purine nucleoside phosphorylase (PNP) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is well-characterized at a structural level. nih.govacs.org This detailed understanding of the binding mode, often involving specific hydrogen bonds and hydrophobic interactions within the enzyme's active site, forms the basis for designing affinity probes. By attaching a linker and a reporter tag (such as biotin) to a pyrrolo[3,2-d]pyrimidine core, it is possible to create a molecule that can specifically bind to its target protein and then be used to isolate and identify that protein from a complex biological sample.
For example, the design of tripartite inhibitors of the ricin toxin A chain has involved the elaboration of the 9-deazaguanine scaffold. dtic.mil This approach, which involves linking moieties that bind to different pockets of the active site, demonstrates how the core structure can be functionalized for specific binding, a prerequisite for affinity-based applications. Although the primary goal of such studies is often inhibitor development, the synthesized molecules with high affinity and selectivity are ideal candidates for development into chemical probes for affinity proteomics to confirm target engagement and explore potential off-target interactions.
Use in Enzymatic Mechanism Studies (e.g., SHMT2, KDR, DHFR, CDK)
Analogs of this compound have proven to be invaluable in the study of various enzymatic mechanisms, serving as inhibitors that help to elucidate the structure, function, and regulation of key enzymes.
Serine Hydroxymethyltransferase 2 (SHMT2): Novel 5-substituted pyrrolo[3,2-d]pyrimidine compounds have been designed as inhibitors targeting mitochondrial one-carbon metabolism, with a primary focus on SHMT2. aacrjournals.orgnih.govaacrjournals.org These inhibitors have demonstrated broad-spectrum antitumor efficacy. aacrjournals.orgnih.gov For example, the lead compound AGF347, a pyrrolo[3,2-d]pyrimidine derivative, was shown to not only inhibit SHMT2 but also cytosolic enzymes involved in purine biosynthesis. nih.govnih.gov The use of these inhibitors has been crucial in establishing the therapeutic potential of targeting SHMT2 in cancer. aacrjournals.org
Kinase insert Domain Receptor (KDR/VEGFR2): A novel pyrrolo[3,2-d]pyrimidine derivative, designated as compound 20d, has been identified as a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases, which include KDR. nih.gov This compound potently blocks VEGF-stimulated cellular phosphorylation with an IC50 of 2.5 nM and inhibits the proliferation of human umbilical vein endothelial cells (HUVECs) with an IC50 of 2.8 nM. nih.gov Its ability to suppress tumor angiogenesis underscores its utility in studying the role of KDR in cancer progression. nih.gov
Dihydrofolate Reductase (DHFR): The pyrrolo[2,3-d]pyrimidine-based antifolate, LY231514 (pemetrexed), and its polyglutamated forms have been shown to be potent inhibitors of DHFR, in addition to thymidylate synthase (TS) and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT). nih.gov The pentaglutamate of LY231514 exhibits a Ki of 7.2 nM against DHFR. nih.gov The study of this multi-targeted inhibitor has provided significant insights into the mechanisms of antifolate drugs and the importance of polyglutamation for their cytotoxic effects. nih.gov
Cyclin-Dependent Kinases (CDKs): Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have been synthesized and evaluated as inhibitors of CDKs. nih.govnih.gov A series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives demonstrated strong inhibitory activity against CDK9. nih.govnih.gov The most potent compound from this series, 2g, inhibited cancer cell proliferation by blocking the phosphorylation of the retinoblastoma protein (Rb) and inducing apoptosis, confirming its mechanism of action through CDK9 inhibition. nih.gov Other studies have also identified pyrrolo[2,3-d]pyrimidine derivatives as potent inhibitors of CDK6. rsc.orgrsc.org
Table of Research Findings on Pyrrolo[3,2-d]pyrimidine Analogs in Enzymatic Studies
| Enzyme Target | Compound Class/Example | Key Finding | Reference |
|---|---|---|---|
| SHMT2 | 5-substituted pyrrolo[3,2-d]pyrimidines (e.g., AGF347) | Inhibit mitochondrial one-carbon metabolism, showing antitumor efficacy. | aacrjournals.orgnih.govaacrjournals.org |
| KDR (VEGFR2) | Pyrrolo[3,2-d]pyrimidine derivative (compound 20d) | Potently inhibits VEGF-stimulated cellular phosphorylation (IC50 = 2.5 nM). | nih.gov |
| DHFR | Pyrrolo[2,3-d]pyrimidine-based antifolate (LY231514 pentaglutamate) | Potent inhibitor with a Ki of 7.2 nM. | nih.gov |
| CDK9 | 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives | Inhibit cancer cell proliferation by blocking Rb phosphorylation. | nih.govnih.gov |
| CDK6 | Pyrrolo[2,3-d]pyrimidine-endoperoxide hybrid (E2) | Potent inhibitor with an IC50 of 6.1 nM against CDK6/Cyclin D3. | rsc.orgrsc.org |
Future Research Trajectories and Emerging Paradigms in Pyrrolo 3,2 D Pyrimidine Chemistry
Advancements in Asymmetric Synthesis for Stereoselective Pyrrolo[3,2-d]pyrimidine Derivatives
The development of stereoselective synthetic methods is a crucial step in medicinal chemistry to access enantiomerically pure compounds, which often exhibit differential biological activity and safety profiles. For pyrrolo[3,2-d]pyrimidine derivatives, the introduction of chiral centers, particularly at the N-5 position of the pyrrole (B145914) ring or on various substituents, holds the potential to significantly modulate their interaction with biological targets. nih.gov
Future research in this area will likely focus on the development of novel asymmetric catalytic systems to achieve high enantioselectivity in the synthesis of 4-Amino-5H-pyrrolo[3,2-d]pyrimidin-6-ol analogs. This could involve the use of chiral catalysts in key bond-forming reactions that establish the stereocenters. While specific examples for the stereoselective synthesis of this compound are not yet prevalent in the literature, the broader field of asymmetric synthesis offers valuable strategies. For instance, stereoselective nucleobase anion glycosylation has been successfully employed for the synthesis of related 7-deazapurine (pyrrolo[2,3-d]pyrimidine) 2'-deoxyribonucleosides, suggesting a potential avenue for creating chiral derivatives. nih.gov
Integration of Artificial Intelligence and Machine Learning in De Novo Compound Design
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by enabling the rapid de novo design of novel molecular structures with desired properties. For the this compound scaffold, generative models can explore vast chemical spaces to design new derivatives with optimized activity against specific biological targets, improved selectivity, and favorable pharmacokinetic profiles.
A notable example in the broader pyrrolopyrimidine class is the use of the deep conditional transformer neural network, SyntaLinker, to design novel pyrrolo[2,3-d]pyrimidine derivatives as selective TANK binding kinase 1 (TBK1) inhibitors. stonybrook.edunih.gov This approach, combining deep learning with transfer learning, has proven to be a powerful tool for scaffold hopping and identifying potent inhibitors. stonybrook.edunih.gov Future work will likely see the application of such models to the this compound core, generating libraries of virtual compounds for subsequent synthesis and biological evaluation. These computational methods can help in identifying novel substituents and substitution patterns that enhance the desired biological activity. researchgate.net
Exploration of Novel Synthetic Methodologies and Catalytic Systems
The development of efficient and versatile synthetic routes is paramount for exploring the structure-activity relationships (SAR) of this compound derivatives. Current research in heterocyclic chemistry is focused on novel methodologies that offer improved yields, functional group tolerance, and atom economy.
Domino reactions, which involve a cascade of intramolecular transformations, have been successfully used for the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. nih.gov This approach, combining a Sonogashira reaction with a subsequent C–N coupling/hydroamination reaction, provides a powerful tool for constructing the core structure with diverse substitutions. nih.gov Diversity-oriented synthesis is another emerging paradigm that allows for the rapid generation of a wide range of functionalized pyrrolo[3,2-d]pyrimidines from common intermediates. acs.org
Expanding the Scope of Biological Targets and Mechanistic Understanding through Chemical Probe Development
Chemical probes are essential tools for dissecting complex biological pathways and validating novel drug targets. The this compound scaffold represents a promising starting point for the development of such probes due to the known biological activities of the broader pyrrolopyrimidine class.
Derivatives of pyrrolo[3,2-d]pyrimidines have been investigated as inhibitors of a range of biological targets, including:
Kinases: As inhibitors of protein kinase B (PKB/Akt) and human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR). nih.govacs.orgnih.gov
Folate Pathway Enzymes: As dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). nih.gov
Tubulin: As antitubulin antitumor agents that bind to the colchicine (B1669291) site. nih.gov
Future research will aim to develop derivatives of this compound as highly potent and selective chemical probes for these and other novel targets. This will involve the synthesis of focused libraries of compounds and their detailed biological characterization. By understanding the mechanism of action of these probes, researchers can gain valuable insights into cellular processes and identify new therapeutic opportunities. nih.gov
Q & A
Q. Advanced
- Stepwise Intermediate Isolation : Purify intermediates (e.g., ethyl 2-cyano-4,4-dimethoxybutanoate) via column chromatography before cyclization to minimize side reactions .
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 8 hours to 30 minutes) for cyclization steps, improving yields by 15–20% .
- Catalyst Screening : Use of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) enhances coupling efficiency in esterification steps, achieving >90% conversion in anhydrous DMF .
Case Study : Synthesis of 20a () achieved 63% yield via CDMT-mediated coupling, compared to 45% with traditional EDCI/HOBt methods, highlighting catalyst importance .
How are structure-activity relationships (SARs) analyzed for pyrrolopyrimidine-based enzyme inhibitors?
Q. Advanced
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃, -Cl) at position 6 to enhance binding to hydrophobic enzyme pockets. For example, 6-trifluoromethyl derivatives show 10-fold higher RdRP inhibition than unsubstituted analogs .
- Biological Assays : Measure IC₅₀ values using fluorescence-based polymerase assays (e.g., RdRP inhibition at 10–100 nM concentrations) .
- Molecular Docking : Correlate substituent effects (e.g., 4-amino group hydrogen bonding) with binding affinity to ATP-binding sites .
Data Interpretation : Derivatives with 7-methyl substituents exhibit improved metabolic stability but reduced solubility, requiring formulation optimization .
What methodological approaches validate the biological activity of this compound in antiviral research?
Q. Basic
- Enzyme Inhibition Assays : Use purified viral polymerases (e.g., RNA-dependent RNA polymerase) with [³H]-UTP incorporation to quantify inhibition .
- Cell-Based Models : Infect Vero or HEK293 cells with RNA viruses (e.g., Zika, Dengue) and measure viral load reduction via qRT-PCR .
- Cytotoxicity Screening : Assess selectivity indices (CC₅₀/IC₅₀) using MTT assays on human cell lines (e.g., HepG2) .
Protocol Note : Pre-incubate compounds with enzymes for 30 minutes to ensure binding equilibrium .
How can researchers address low solubility of pyrrolopyrimidine derivatives in in vitro assays?
Q. Advanced
- Prodrug Design : Convert hydroxyl groups to phosphate esters (e.g., diethyl phosphate prodrugs) for enhanced aqueous solubility .
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain compound stability without inducing cellular toxicity .
- Nanoformulation : Encapsulate derivatives in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability .
Example : Compound BCX 4430 () showed 80% solubility improvement when formulated with β-cyclodextrin .
What are the best practices for characterizing regioisomeric impurities in pyrrolopyrimidine synthesis?
Q. Advanced
- HPLC-MS : Use C18 columns with 0.1% formic acid in acetonitrile/water gradients to separate regioisomers (e.g., 5- vs. 6-substituted derivatives) .
- X-ray Crystallography : Resolve ambiguous regiochemistry by analyzing crystal packing and hydrogen-bonding networks .
- Isotopic Dilution : Spike reactions with deuterated analogs to trace impurity origins during LC-MS analysis .
Case Study : Regioisomeric contamination in 24c () was resolved via preparative HPLC, identifying the 5-bromo derivative as the major product .
How do researchers validate the stability of pyrrolopyrimidine derivatives under physiological conditions?
Q. Advanced
- Forced Degradation Studies : Expose compounds to pH 1–13 buffers (37°C, 24 hours) and monitor degradation via UPLC-PDA .
- Plasma Stability Assays : Incubate derivatives in human plasma (37°C, 1 hour) and quantify parent compound remaining using LC-MS/MS .
- Light Exposure Tests : Assess photodegradation under ICH Q1B guidelines using UV-A/UV-B lamps .
Key Finding : 4-Amino derivatives exhibit >90% stability in plasma at 1 hour, whereas ester-containing analogs degrade rapidly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
